4-Pyridinyl Substitution Confers Superior Antimicrobial Activity Relative to 2-Pyridinyl Isomers
In a head-to-head comparative study of 2-pyridine-substituted (series 3a–e) versus 4-pyridine-substituted (series 4a–e) thiazole derivatives, the 4-pyridinyl configuration demonstrated consistently higher antimicrobial potency. The most active 4-pyridinyl compound (4c) exhibited MIC values of 0.02 mM against both Staphylococcus aureus and Bacillus cereus, whereas the corresponding 2-pyridinyl analog (3c) was substantially less potent, contributing to the overall finding that series 4a–e showed ‘more potent activity than 3a–e‘ [1].
| Evidence Dimension | Minimal Inhibitory Concentration (MIC) against Gram-positive bacteria |
|---|---|
| Target Compound Data | Compound 4c (4-pyridinyl-thiazole derivative): MIC 0.02 mM (S. aureus and B. cereus) |
| Comparator Or Baseline | Compound 3c (2-pyridinyl-thiazole derivative): MIC not reported but series 3a–e overall less potent than 4a–e |
| Quantified Difference | Qualitative superiority: 4-pyridinyl series > 2-pyridinyl series across tested strains |
| Conditions | Antimicrobial assay against S. aureus and B. cereus; MIC determined via broth dilution method |
Why This Matters
For researchers optimizing antimicrobial leads, selecting the 4-pyridinyl scaffold (as in CAS 31112-92-2) over the 2-pyridinyl isomer provides a validated starting point with demonstrated potency advantages, reducing the need for de novo SAR exploration.
- [1] Mermer A, et al. Derivatives of pyridine and thiazole hybrid: Synthesis, DFT, biological evaluation via antimicrobial and DNA cleavage activity. Bioorganic Chemistry. 2020;95:103476. View Source
